An In-depth Technical Guide to the Synthesis and Discovery of Antazoline Hydrochloride
An In-depth Technical Guide to the Synthesis and Discovery of Antazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline hydrochloride, a first-generation antihistamine, has a rich history of therapeutic application, primarily in the management of allergic conjunctivitis and rhinitis. This technical guide provides a comprehensive overview of its synthesis, discovery, and mechanism of action. It details a robust synthesis pathway, presents key physicochemical properties in a structured format, and elucidates its interaction with the histamine H1 receptor through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Historical Context
Antazoline was first synthesized in the mid-20th century during a period of intensive research focused on the development of compounds capable of counteracting the effects of histamine, a key mediator of allergic responses. Initially recognized for its potent antihistaminic and anticholinergic properties, it quickly found clinical application in the treatment of allergic conditions.[1] Belonging to the ethylenediamine class of first-generation H1 receptor antagonists, a notable characteristic of antazoline is its ability to cross the blood-brain barrier, which accounts for its sedative effects.[1]
Physicochemical Properties
Antazoline hydrochloride is a white or almost white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClN₃ | [2] |
| Molecular Weight | 301.8 g/mol | [4] |
| Melting Point | 238 °C | [3] |
| Solubility | Sparingly soluble in water; Soluble in alcohol; Slightly soluble in methylene chloride. Soluble in DMSO (≥ 53 mg/mL). | [2][3] |
| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | [4] |
| CAS Number | 2508-72-7 | [2][4] |
| pKa | Data not available in search results | |
| LogP | Data not available in search results |
Synthesis Pathway
The predominant and industrially relevant synthesis of Antazoline hydrochloride involves the condensation of N-benzylaniline with 2-chloromethylimidazoline hydrochloride.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of Antazoline hydrochloride.
Materials:
-
N-Benzylaniline
-
2-Chloromethylimidazoline hydrochloride
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Hydrochloric acid (dilute)
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.
-
Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.
-
Reaction Time: Maintain the reaction at this temperature for a period of 3 hours after the alcohol has been distilled off.
-
Work-up:
-
Allow the reaction mass to cool.
-
Triturate the residue with water and 10 parts of sodium bicarbonate.
-
Extract any unconsumed N-benzylaniline with diethyl ether.
-
Neutralize the aqueous solution with dilute hydrochloric acid.
-
-
Isolation:
-
Evaporate the neutralized aqueous solution to dryness.
-
Extract the resulting residue with alcohol to obtain 2-(N-phenyl-N-benzylaminomethyl)imidazoline hydrochloride.
-
-
Purification: The crude product can be further purified by recrystallization to yield colorless crystals with a melting point of 227-229°C.[2]
Quantitative Data:
While the provided source outlines the relative parts of reactants, it does not specify molar equivalents or the final percentage yield of the reaction. For researchers aiming to replicate or optimize this synthesis, it is recommended to calculate the molar ratios based on the molecular weights of the reactants and to quantify the final product to determine the reaction yield.
Mechanism of Action: Histamine H1 Receptor Inverse Agonism
Antazoline hydrochloride exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor. It is classified as a first-generation H1 receptor antagonist, and more specifically, it acts as an inverse agonist.[1]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.
Downstream Effects of Inverse Agonism
As an inverse agonist, antazoline not only blocks the binding of histamine to the H1 receptor but also stabilizes the receptor in its inactive conformation. This has two key consequences:
-
Inhibition of Histamine-Mediated Signaling: By preventing histamine from activating the H1 receptor, antazoline blocks the subsequent activation of the Gq protein and phospholipase C. This, in turn, inhibits the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). The lack of IP3 production prevents the release of calcium from the endoplasmic reticulum, and the absence of DAG prevents the activation of protein kinase C. The culmination of these events is the suppression of the cellular processes that lead to the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[5]
-
Reduction of Basal Receptor Activity: Unlike a neutral antagonist which only blocks the agonist, an inverse agonist can reduce the constitutive activity of the receptor that may be present even in the absence of histamine. This can lead to a more profound suppression of the signaling pathway.
Conclusion
Antazoline hydrochloride remains a significant molecule in the landscape of antihistamine therapy. Its synthesis, while established, offers opportunities for process optimization and green chemistry approaches. A thorough understanding of its mechanism of action as a histamine H1 receptor inverse agonist is crucial for its appropriate clinical use and for the development of novel therapeutics targeting the histaminergic system. This technical guide provides a foundational resource for professionals in the field, summarizing key data and experimental knowledge to facilitate further research and development.
